molecular formula C19H24O3 B5212974 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene

2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene

Cat. No.: B5212974
M. Wt: 300.4 g/mol
InChI Key: IAURSFUOJYGEAK-UHFFFAOYSA-N
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Description

2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of a benzene ring substituted with three methyl groups and a propoxy chain linked to a methoxyphenoxy group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene typically involves the reaction of 2-methoxyphenol with 1,3,5-trimethylbenzene in the presence of a suitable base and solvent. One common method involves the use of potassium carbonate as the base and dimethyl sulfoxide as the solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of optimized reaction conditions, such as controlled temperature and pressure, along with the selection of efficient catalysts, can enhance the production efficiency and scalability of this compound .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen atoms onto the benzene ring .

Scientific Research Applications

2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity. The propoxy chain and trimethylbenzene moiety contribute to the overall stability and solubility of the compound in various environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene is unique due to its specific combination of a methoxyphenoxy group with a propoxy chain and a trimethylbenzene core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-14-12-15(2)19(16(3)13-14)22-11-7-10-21-18-9-6-5-8-17(18)20-4/h5-6,8-9,12-13H,7,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAURSFUOJYGEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCCCOC2=CC=CC=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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